molecular formula C7H6ClFO B13555049 2-(Chloromethyl)-6-fluorophenol

2-(Chloromethyl)-6-fluorophenol

Cat. No.: B13555049
M. Wt: 160.57 g/mol
InChI Key: BHFTZXFBZWDDNX-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-fluorophenol is an organic compound that belongs to the class of halogenated phenols It is characterized by the presence of a chloromethyl group and a fluorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-6-fluorophenol typically involves the chloromethylation of 6-fluorophenol. One common method is the reaction of 6-fluorophenol with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the phenol to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-6-fluorophenol undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized products.

    Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms or reduce the phenolic group.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or amines.

    Oxidation: Formation of quinones or other oxidized phenolic derivatives.

    Reduction: Formation of dehalogenated phenols or reduced phenolic compounds.

Scientific Research Applications

2-(Chloromethyl)-6-fluorophenol has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It is used in the synthesis of polymers and other materials with unique properties, such as enhanced thermal stability or electrical conductivity.

    Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-fluorophenol depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of an enzyme by binding to its active site or modulate the function of a receptor by acting as an agonist or antagonist. The exact molecular pathways involved can vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-4-fluorophenol
  • 2-(Chloromethyl)-5-fluorophenol
  • 2-(Chloromethyl)-3-fluorophenol

Comparison

Compared to its analogs, 2-(Chloromethyl)-6-fluorophenol may exhibit unique reactivity and selectivity due to the specific positioning of the fluorine and chloromethyl groups on the benzene ring. This can influence its chemical behavior, such as its ability to undergo substitution or oxidation reactions, and its interactions with biological targets.

Properties

Molecular Formula

C7H6ClFO

Molecular Weight

160.57 g/mol

IUPAC Name

2-(chloromethyl)-6-fluorophenol

InChI

InChI=1S/C7H6ClFO/c8-4-5-2-1-3-6(9)7(5)10/h1-3,10H,4H2

InChI Key

BHFTZXFBZWDDNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)O)CCl

Origin of Product

United States

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